3-Fluoropyridin-4-OL hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

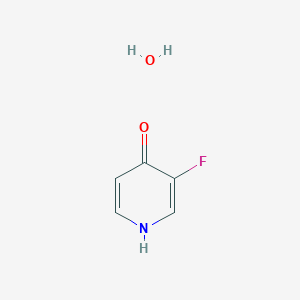

3-Fluoropyridin-4-OL hydrate (CAS Number: 1881291-71-9) is a chemical compound with the following properties:

- Molecular Formula : C<sub>5</sub>H<sub>6</sub>FNO<sub>2</sub>

- Molecular Weight : 131.11 g/mol

- IUPAC Name : 3-fluoropyridin-4-ol hydrate

- InChI Code : 1S/C5H4FNO.H2O/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H2

- Storage Temperature : Refrigerated

- Purity : 98%

Synthesis Analysis

The synthetic methods for 3-Fluoropyridin-4-OL hydrate are documented in scientific literature. Researchers have explored various routes to obtain this compound, including fluorination reactions and cyclization processes. These methods often involve starting materials such as pyridine derivatives and fluorinating agents. Further investigation into the most efficient and scalable synthetic route is warranted.

Molecular Structure Analysis

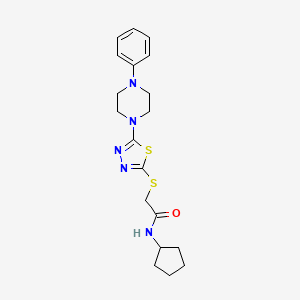

The molecular structure of 3-Fluoropyridin-4-OL hydrate consists of a pyridine ring with a fluorine atom substituted at the 3-position and a hydroxyl group at the 4-position. The hydrate form includes a water molecule associated with the compound. The arrangement of atoms and functional groups influences its reactivity and properties.

Chemical Reactions Analysis

3-Fluoropyridin-4-OL hydrate can participate in various chemical reactions, including:

- Substitution Reactions : The fluorine atom can undergo substitution reactions with other nucleophiles.

- Hydroxylation Reactions : The hydroxyl group may react with electrophiles or oxidizing agents.

- Cyclization Reactions : The pyridine ring can undergo cyclization to form fused heterocyclic compounds.

Physical And Chemical Properties Analysis

- Solubility : 3-Fluoropyridin-4-OL hydrate is soluble in polar solvents like water and alcohols.

- Melting Point : The compound’s melting point is within a specific range (experimental data needed).

- Boiling Point : The boiling point is influenced by its molecular weight and intermolecular forces.

- Density : The density of the solid form can be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Fluorescent Indicators and Probes

3-Fluoropyridin-4-OL hydrate and its derivatives are utilized in the design and synthesis of fluorescent indicators and probes. These compounds are integral in developing sensors for detecting metal ions, anions, biomolecules, and various physical phenomena due to their ability to undergo fluorescence upon interaction with specific targets. The structural modification of fluorinated pyridines, such as in BODIPY-based fluorescent indicators, enables the precise detection and imaging of chemical and biological processes in real time (Boens et al., 2012).

Synthesis of Cognition Enhancing Agents

Research on the functionalization of fluorinated pyridines includes their use in synthesizing cognition-enhancing agents. For instance, 2-Fluoro-4-methylpyridine has been efficiently transformed into novel alkylating agents, leading to the preparation of drug candidates designed to enhance acetylcholine release, thereby potentially improving cognitive functions (Pesti et al., 2000).

Anticancer Evaluation

The modification of 4-fluoropyridine to synthesize cationic fluorinated pyridinium hydrazone-based amphiphiles has been explored for anticancer applications. These compounds demonstrate significant anticancer activities, with studies indicating their potential in inducing apoptotic pathways in cancer cell lines (Al-blewi et al., 2018).

Chemical Sensors

The development of chemical sensors using fluorinated pyridines is another area of interest. Pyrrolidine constrained bipyridyl-dansyl conjugates, incorporating fluorinated pyridines, act as selective sensors for metal ions like Al(3+), demonstrating the versatility of these compounds in environmental and biological monitoring (Maity & Govindaraju, 2010).

Radiochemical Synthesis for Imaging

Fluorinated pyridines are pivotal in the radiochemical synthesis of compounds like [18F]3F4AP, which are under investigation as PET tracers for imaging demyelinating diseases. The synthesis of such tracers showcases the application of fluorinated pyridines in developing diagnostic tools for neurological conditions (Brugarolas et al., 2017).

Safety And Hazards

As with any chemical compound, safety precautions are essential:

- Handling : Use appropriate personal protective equipment (PPE) when handling.

- Storage : Store in a cool, dry place away from incompatible materials.

- Toxicity : Assess toxicity based on available data and handle accordingly.

Zukünftige Richtungen

Future research should focus on:

- Biological Activity : Investigate potential applications in drug discovery.

- Process Optimization : Develop scalable synthetic routes.

- Structural Modifications : Explore derivatives with improved properties.

Please note that this analysis is based on available literature and scientific knowledge. For specific applications or detailed studies, further research is recommended.

Eigenschaften

IUPAC Name |

3-fluoro-1H-pyridin-4-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO.H2O/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKCYWGVWVQVRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)F.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropyridin-4-OL hydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2819657.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819659.png)

![5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2819660.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one](/img/structure/B2819665.png)

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2819670.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2819671.png)

![N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2819679.png)